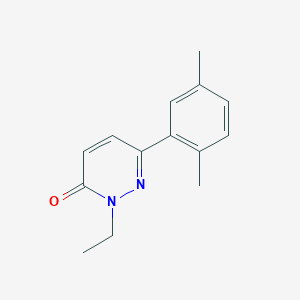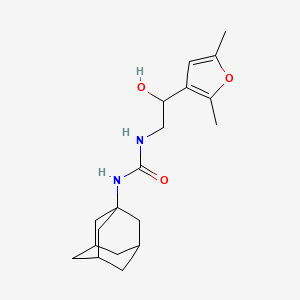
1-((1R,3s)-adamantan-1-yl)-3-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,3s)-adamantan-1-yl)-3-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)urea, also known as Aducanumab, is a monoclonal antibody that has been developed for the treatment of Alzheimer's disease. It is designed to target and remove beta-amyloid plaques in the brain, which are believed to contribute to the cognitive decline associated with this disease. In
Applications De Recherche Scientifique
Conversion to Furan Derivatives and Sustainable Polymers
Furan derivatives, such as 2,5-dimethylfuran, are pivotal in the development of new-generation polymers, functional materials, and fuels. These derivatives, produced from plant biomass, have been proposed as sustainable alternatives to non-renewable hydrocarbon sources. Research into the synthesis of 5-hydroxymethylfurfural (HMF) from plant feedstocks and its conversion into important derivatives highlights the potential of furan-based chemicals in creating sustainable material solutions (Chernyshev, Kravchenko, & Ananikov, 2017).
Urease Inhibitors in Medical Research
Urease inhibitors, including certain urea derivatives, are explored for their therapeutic potential against infections caused by urease-producing bacteria, such as Helicobacter pylori. These inhibitors are vital in developing treatments for gastric and urinary tract infections. Despite the clinical application of acetohydroxamic acid, its severe side effects underscore the need for novel urease inhibitors with improved safety profiles (Kosikowska & Berlicki, 2011).
Biochemical Applications and Enzyme Studies
In biochemical research, the interaction of small organic molecules with proteins and enzymes is a critical area of study. For instance, the effects of cosolvents like urea on protein stability and folding offer insights into the molecular mechanisms of protein denaturation and stabilization. Such studies are fundamental in understanding protein function and designing stabilizing agents for therapeutic proteins (Canchi & Garcia, 2013).
Urea Biosensors and Analytical Chemistry
The development of urea biosensors to detect and quantify urea concentration is significant for medical diagnostics and environmental monitoring. Urea biosensors, utilizing enzyme urease, have applications ranging from clinical diagnostics to agricultural and environmental analysis. Advances in nanotechnology and material science have enhanced the sensitivity and specificity of urea biosensors (Botewad et al., 2021).
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-11-3-16(12(2)24-11)17(22)10-20-18(23)21-19-7-13-4-14(8-19)6-15(5-13)9-19/h3,13-15,17,22H,4-10H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNXDPZBFCBHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2815562.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2815565.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2815566.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2815568.png)
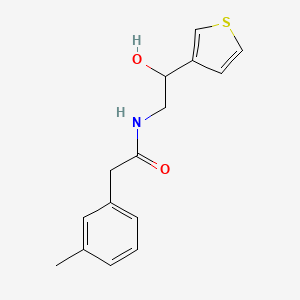
![9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2815571.png)
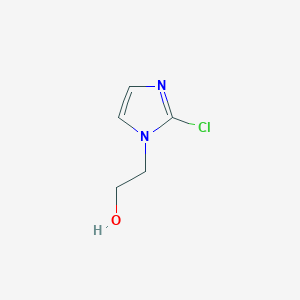
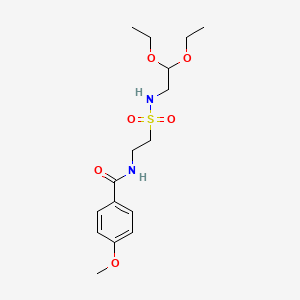


![[(S)-Amino(phenyl)methyl]phosphonic acid;hydrochloride](/img/structure/B2815578.png)

